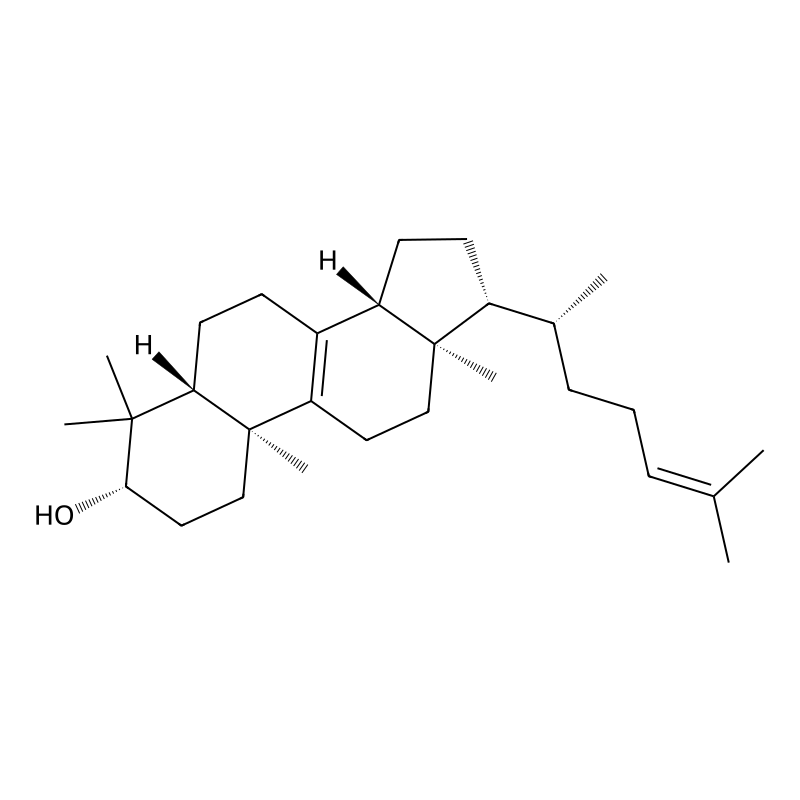14-Demethyllanosterol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Biosynthesis and Metabolism
14-Demethyllanosterol is a naturally occurring molecule found in various organisms, including yeast, mice, and humans. It is a intermediate in the biosynthesis of cholesterol, a crucial component of cell membranes and a precursor for various hormones and signaling molecules.
During cholesterol biosynthesis, a series of enzymatic reactions convert a molecule called lanosterol to cholesterol. 14-Demethyllanosterol is one of the intermediate products in this pathway, formed by the removal of a methyl group from lanosterol. [Source: National Institutes of Health, ]
Research Applications
-Demethyllanosterol has been studied for its potential applications in various areas of scientific research:
- Understanding cholesterol biosynthesis: Researchers use 14-demethyllanosterol to study the enzymes and mechanisms involved in cholesterol biosynthesis. This knowledge can help develop new drugs to regulate cholesterol levels and treat related diseases. [Source: National Institutes of Health, ]
- Cancer research: Some studies suggest that 14-demethyllanosterol may have anti-cancer properties. It may reduce cancer cell viability and increase their sensitivity to other cancer therapies. However, more research is needed to understand the potential therapeutic effects of 14-demethyllanosterol in cancer treatment. [Source: Sigma-Aldrich, ]
- Reproductive biology: 14-Demethyllanosterol has been shown to stimulate the maturation of egg cells (oocytes) in some organisms. Researchers are investigating its potential applications in assisted reproductive technologies. [Source: Sigma-Aldrich, ]
14-Demethyllanosterol is a 3β-sterol characterized by the formal removal of a methyl group from the 14-position of lanosterol, resulting in the chemical formula C29H48O. This compound plays a significant role as a human metabolite and is involved in various biological processes, particularly in the biosynthesis of sterols, which are crucial for cellular structure and function . The compound is derived from lanosterol through enzymatic reactions that facilitate its transformation into more complex sterols.
The transformation of lanosterol to 14-demethyllanosterol primarily involves the action of the enzyme lanosterol 14α-demethylase, a member of the cytochrome P450 family. This enzyme catalyzes a three-step demethylation process where:
- The 14α-methyl group of lanosterol undergoes monooxygenation, incorporating one oxygen atom into the substrate.
- The reaction proceeds through the formation of a carboxyalcohol and then a carboxyaldehyde.
- The aldehyde is released as formic acid, while a double bond is introduced, resulting in the formation of 14-demethyllanosterol .
This process highlights the intricate biochemical pathways that govern sterol biosynthesis and metabolism.
14-Demethyllanosterol exhibits important biological activities, primarily related to its role in sterol metabolism. As a metabolite, it contributes to:
- Cell Membrane Integrity: Sterols are essential components of cellular membranes, influencing fluidity and permeability.
- Hormone Synthesis: Sterols serve as precursors for steroid hormones, which are vital for numerous physiological functions.
- Potential Therapeutic Roles: Research indicates that derivatives of 14-demethyllanosterol may have implications in drug development, particularly in antifungal therapies targeting similar sterol biosynthesis pathways in pathogens .
The synthesis of 14-demethyllanosterol can be achieved through various methods:
- Enzymatic Synthesis: Utilizing lanosterol 14α-demethylase from different organisms to catalyze the demethylation reaction.
- Chemical Synthesis: Laboratory techniques may involve chemical modifications of lanosterol or related compounds under controlled conditions to achieve the desired demethylated product.
- Microbial Fermentation: Certain microorganisms can naturally produce 14-demethyllanosterol through metabolic pathways that involve sterol biosynthesis .
These methods highlight both natural and synthetic approaches to obtaining this important compound.
14-Demethyllanosterol has several applications across various fields:
- Pharmaceuticals: Its derivatives are explored for use in antifungal medications due to their ability to inhibit fungal sterol biosynthesis.
- Biotechnology: It serves as a model compound for studying sterol metabolism and enzymatic reactions within cells.
- Nutraceuticals: Potential health benefits associated with sterols make them candidates for dietary supplements aimed at cholesterol management and cardiovascular health .
Research on interaction studies involving 14-demethyllanosterol has focused on its role within metabolic pathways and its interactions with enzymes such as lanosterol 14α-demethylase. These studies have revealed:
- Inhibition Mechanisms: Certain compounds can inhibit the activity of lanosterol 14α-demethylase, affecting the levels of 14-demethyllanosterol and related metabolites.
- Synergistic Effects: Investigations into how 14-demethyllanosterol interacts with other metabolic intermediates can provide insights into its broader biological impact .
Understanding these interactions is crucial for developing therapeutic strategies targeting sterol metabolism.
Several compounds share structural similarities with 14-demethyllanosterol, each exhibiting unique properties and biological activities. Key compounds include:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| Lanosterol | Precursor with a methyl group at C-14 | Essential for cholesterol synthesis |
| Ergosterol | Contains an additional double bond | Found in fungal membranes |
| Cholesterol | Has a hydroxyl group at C-3 | Major component of animal cell membranes |
| Sitosterol | Plant sterol with similar structure | Involved in plant membrane integrity |








